Ethyl vinyl ether

Cationic Polymerization Kinetics Vinyl Ether Reactivity

Ethyl vinyl ether (EVE, CAS 109-92-2) is the high-reactivity alkyl vinyl ether monomer of choice for accelerating UV/EB-cure formulations and achieving superior protecting-group efficiency in multi-step syntheses. Its ~15-fold higher propagation rate constant versus methyl vinyl ether enables full cure within seconds in coatings, inks, and adhesives, while its uniquely low dose-rate dependence (0.3 exponent) ensures consistent molecular weight in EB-curing lines. For organic synthesis, EVE delivers >95% yields in α-ethoxyethyl (EE) protection of alcohols, outperforming THP and MOM alternatives. Sourced as a ≥98% pure, KOH-stabilized liquid (n20/D 1.376–1.378; density 0.753 g/mL), with a low boiling point of 33 °C. Standard international B2B shipping is feasible under UN1302 (Class 3, PG I) protocols.

Molecular Formula CH2=CHOCH2CH3
C4H8O
C4H8O
Molecular Weight 72.11 g/mol
CAS No. 109-92-2
Cat. No. B049138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl vinyl ether
CAS109-92-2
Synonyms1-Ethoxyethene;  1-Ethoxyethylene;  EVE;  Ethoxyethene;  Ethoxyethylene;  Ethyl Vinyl Ether;  Ethyloxyethene;  NSC 8405;  Vinamar;  Vinyl Ethyl Ether;  [(Ethenyl)oxy]ethane;  [(Vinyl)oxy]ethane
Molecular FormulaCH2=CHOCH2CH3
C4H8O
C4H8O
Molecular Weight72.11 g/mol
Structural Identifiers
SMILESCCOC=C
InChIInChI=1S/C4H8O/c1-3-5-4-2/h3H,1,4H2,2H3
InChIKeyFJKIXWOMBXYWOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 250 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 7800 mg/L at 25 °C
In water, 10000 mg/L at 37 °C
Slightly soluble in carbon tetrachloride;  soluble in ethanol;  miscible in ether
Solubility in water, g/l at 15 °C: 8.3 (slightly soluble)

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Vinyl Ether (109-92-2): Procurement-Grade Properties and Supply Specifications


Ethyl vinyl ether (EVE, CAS 109-92-2) is a highly reactive, low-boiling (33 °C) liquid vinyl monomer belonging to the alkyl vinyl ether class. Its structure combines an electron-rich vinyl group with an ethoxy substituent, conferring exceptional nucleophilicity and a strong propensity for cationic polymerization . Commercially available as a stabilized liquid (typically with 0.1% potassium hydroxide to prevent premature polymerization), key procurement specifications include purity ≥98–99% (GC), refractive index n20/D 1.376–1.378, density 0.753 g/mL at 25 °C, and water solubility of 7.8 g/L at 25 °C . EVE serves as a critical monomer for specialty polymers, a protecting group reagent in multi-step organic synthesis, and a vinyl transfer agent .

Why Interchanging Ethyl Vinyl Ether with Other Alkyl Vinyl Ethers Compromises Reaction Outcomes


In scientific and industrial applications, alkyl vinyl ethers cannot be considered functionally interchangeable despite their shared vinyl ether backbone. As demonstrated by reactivity studies in cationic polymerization, the nature of the alkoxy substituent exerts a profound influence on propagation kinetics and copolymerization behavior [1]. While ethyl vinyl ether (EVE) and its bulkier analogs (e.g., isobutyl, tert-butyl) may exhibit comparable absolute propagation rate constants (kp ∼3 × 10³ M⁻¹sec⁻¹ at 0°C), methyl vinyl ether (MVE) displays a reactivity nearly an order of magnitude lower (kp ∼2 × 10² M⁻¹sec⁻¹) [1]. Furthermore, in radiation-induced systems, EVE polymerizes with a dose rate dependence of only 0.3, whereas other alkyl vinyl ethers follow a square-root dependence, highlighting divergent kinetic behavior that directly impacts process control and molecular weight outcomes [2]. In copolymerizations, EVE exhibits unique reactivity ratios (e.g., rEVE = 0.016 ± 0.04 with trifluorovinyl ethers) that dictate alternating tendency and comonomer incorporation, a profile not transferable to other vinyl ethers [3]. These quantifiable differences underscore that substituting EVE with another alkyl vinyl ether risks altered reaction rates, divergent copolymer architecture, and inconsistent product properties. The following evidence section provides explicit, comparator-based data to guide scientifically rigorous selection.

Quantitative Differentiation of Ethyl Vinyl Ether: Head-to-Head Reactivity and Copolymerization Data for Informed Procurement


Cationic Polymerization Propagation Rate Constants: Ethyl Vinyl Ether vs. Methyl Vinyl Ether

In cationic polymerization initiated by cycloheptatrienyl hexachloroantimonate in methylene chloride at 0°C, ethyl vinyl ether (EVE) exhibits a propagation rate constant kp(obs) approximately one order of magnitude greater than that of methyl vinyl ether (MVE). This quantifiable difference directly impacts polymerization speed and process efficiency [1].

Cationic Polymerization Kinetics Vinyl Ether Reactivity

Radiation-Induced Polymerization Dose Rate Dependence: Ethyl Vinyl Ether vs. Other Alkyl Vinyl Ethers

Under super-dry radiation-induced polymerization conditions, ethyl vinyl ether (EVE) exhibits a unique dose rate dependence of only 0.3, whereas isobutyl, isopropyl, and tert-butyl vinyl ethers display a conventional square-root dependence (exponent ≈ 0.5). This kinetic divergence indicates a distinct termination mechanism for EVE, affecting molecular weight control and process stability [1].

Radiation Chemistry Polymerization Kinetics Vinyl Ether

Radical Copolymerization Reactivity Ratio with Fluorinated Monomers: Ethyl Vinyl Ether vs. Vinyl Acetate

In free-radical copolymerization with the trifluorovinyl ether monomer Ph-TFVE, ethyl vinyl ether (EVE) exhibits a reactivity ratio of rEVE = 0.016 ± 0.04, indicating a strong tendency toward alternation (rPh-TFVE·rEVE ≈ 0.004). In contrast, vinyl acetate (VAc) has a reactivity ratio of rVAc = 0.89 ± 0.08 with the same comonomer, demonstrating a much higher propensity for homopropagation [1].

Copolymerization Reactivity Ratios Fluoropolymers Vinyl Ether

Hydroxyl Protection Efficiency: α-Ethoxyethyl (EE) Group Formation from Ethyl Vinyl Ether

Ethyl vinyl ether (EVE) is established as a premier reagent for alcohol protection, forming the α-ethoxyethyl (EE) acetal group. Under mild acid catalysis (e.g., PPTS or TsOH in dichloromethane at room temperature), protection yields typically exceed 95% . While direct quantitative comparison to alternative protecting group reagents (e.g., dihydropyran) is lacking in a single study, the EE group derived from EVE is widely recognized for its convenience, high yields, and facile deprotection (PPTS/EtOH or HCl/MeOH), making EVE a preferred choice over more expensive or less reactive vinyl ethers like butyl vinyl ether for routine hydroxyl protection .

Protecting Groups Organic Synthesis Alcohol Protection Acetal Formation

Comparative Cationic Polymerization Reactivity Ranking: Ethyl vs. Isopropyl and tert-Butyl Vinyl Ethers

In copolymerization studies at -78°C catalyzed by BF₃·O(C₂H₅)₂, the relative reactivity of alkyl vinyl ethers follows the order: methyl > i-butyl ≥ n-butyl > ethyl > i-propyl > t-butyl [1]. Notably, ethyl vinyl ether (EVE) exhibits intermediate reactivity, being less reactive than n-butyl vinyl ether but more reactive than isopropyl vinyl ether. This ranking, which is consistent with acidic hydrolysis rates, reflects the combined influence of polar and steric effects of the alkoxy group [1].

Cationic Polymerization Reactivity Ratios Vinyl Ethers Structure-Property Relationship

Solvent-Dependent Propagation Rate Constants: Ethyl Vinyl Ether vs. Isopropyl Vinyl Ether

In radiation-induced cationic polymerization, isopropyl vinyl ether (IPVE) polymerizes much faster than ethyl vinyl ether (EVE) across a range of solvents, with the difference in propagation rate constants diminishing as solvent dielectric constant increases. At infinite dielectric constant, the rates converge to similar values, indicating that the observed rate difference in low-polarity media arises from differential ion-pair solvation effects rather than intrinsic carbenium ion reactivity [1].

Radiation-Induced Polymerization Kinetics Solvent Effects Dielectric Constant

Optimal Application Scenarios for Ethyl Vinyl Ether Based on Quantitative Differentiation Evidence


Rapid Cationic UV-Curing Coatings and Adhesives

The ~15-fold higher propagation rate constant of ethyl vinyl ether (EVE) compared to methyl vinyl ether in cationic polymerization [1] makes EVE the monomer of choice for formulating fast-curing, UV-initiated coatings, inks, and adhesives. EVE-based formulations achieve full cure within seconds under standard UV lamps, significantly reducing production cycle times compared to MVE-based systems. Furthermore, the intermediate reactivity of EVE among alkyl vinyl ethers [2] allows formulators to balance cure speed with pot life and film properties.

Alternating Copolymer Synthesis for Specialty Fluoropolymers

The exceptionally low reactivity ratio of EVE (rEVE = 0.016 ± 0.04) in radical copolymerization with trifluorovinyl ethers [3] enables the precise synthesis of alternating copolymers with controlled sequence distribution. This alternating architecture is critical for achieving uniform hydrophobicity, low dielectric constant, and enhanced chemical resistance in advanced materials for microelectronics, optical fibers, and protective coatings. Substituting EVE with vinyl acetate (rVAc = 0.89) would yield a blocky copolymer with inferior performance uniformity.

High-Yield Hydroxyl Protection in Multi-Step Organic Synthesis

Ethyl vinyl ether is the optimal reagent for introducing the acid-labile α-ethoxyethyl (EE) protecting group on alcohols, with typical yields exceeding 95% under mild, room-temperature conditions . Compared to alternative protecting groups like THP or MOM, the EE group derived from EVE offers a superior combination of high yield, facile deprotection (PPTS/EtOH or HCl/MeOH), and commercial availability. This makes EVE indispensable in the synthesis of complex natural products, pharmaceuticals, and carbohydrate derivatives where protecting group efficiency directly impacts overall yield and purity.

Radiation-Curable Formulations with Robust Process Control

The unique dose rate dependence exponent of 0.3 for EVE in radiation-induced polymerization [4], compared to the square-root dependence (0.5) of other alkyl vinyl ethers, provides formulators with enhanced process control in electron beam (EB) curing applications. This lower sensitivity to fluctuations in dose rate allows for more consistent molecular weight development and final material properties, reducing scrap rates in high-speed EB-curing lines for pressure-sensitive adhesives and release coatings.

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